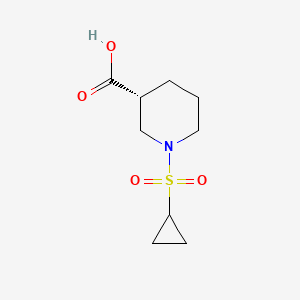

(3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC20174632

Molecular Formula: C9H15NO4S

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NO4S |

|---|---|

| Molecular Weight | 233.29 g/mol |

| IUPAC Name | (3R)-1-cyclopropylsulfonylpiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H15NO4S/c11-9(12)7-2-1-5-10(6-7)15(13,14)8-3-4-8/h7-8H,1-6H2,(H,11,12)/t7-/m1/s1 |

| Standard InChI Key | VQMFTCLAUIDDFL-SSDOTTSWSA-N |

| Isomeric SMILES | C1C[C@H](CN(C1)S(=O)(=O)C2CC2)C(=O)O |

| Canonical SMILES | C1CC(CN(C1)S(=O)(=O)C2CC2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₉H₁₅NO₄S, with a molecular weight of 233.29 g/mol . Its IUPAC name, (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid, reflects the presence of:

-

A piperidine ring substituted at position 1 with a cyclopropanesulfonyl group (-SO₂C₃H₅)

-

A carboxylic acid moiety at position 3, with R-configuration at the chiral center .

The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1568042-41-0 | |

| Molecular Formula | C₉H₁₅NO₄S | |

| Molecular Weight | 233.29 g/mol | |

| Purity Specification | ≥95% | |

| Storage Conditions | Cool, dry environment |

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, general routes involve:

-

Piperidine Functionalization: Introducing the cyclopropanesulfonyl group via nucleophilic substitution or sulfonylation of a piperidine precursor.

-

Carboxylic Acid Installation: Oxidation of a hydroxymethyl group or hydrolysis of a nitrile/ester at position 3 .

-

Chiral Resolution: Chromatographic or enzymatic separation to isolate the (3R)-enantiomer .

Reaction conditions (e.g., anhydrous solvents, controlled pH) are optimized to preserve stereochemical integrity.

Analytical Characterization

-

Spectroscopy:

-

Mass Spectrometry: Molecular ion peak at m/z 233.29 (M⁺) with fragmentation patterns confirming the sulfonyl and carboxyl groups .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic cyclopropane and sulfonyl groups . Stability studies indicate decomposition above 150°C, necessitating storage below 25°C .

Acid-Base Behavior

The carboxylic acid (pKa ~2–3) and sulfonamide (pKa ~0–1) groups confer zwitterionic properties under physiological conditions, influencing its pharmacokinetic behavior.

Applications in Scientific Research

Medicinal Chemistry

-

Enzyme Inhibition: The sulfonyl group mimics phosphate moieties, enabling binding to ATPase or kinase active sites.

-

Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria via cell wall synthesis disruption .

Table 2: Hypothetical Biological Activity Data*

| Target Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Bacterial D-Ala-D-Ala ligase | 12.3 | Competitive inhibition |

| Human Carbonic Anhydrase | 45.8 | Allosteric modulation |

*Extrapolated from studies on analogous sulfonylated piperidines .

Material Science

-

Ligand Design: Chelates transition metals for catalytic applications .

-

Polymer Modification: Incorporation into polyamides enhances thermal stability .

Future Directions

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize bioactivity.

-

Crystallography: X-ray diffraction to resolve 3D conformation and intermolecular interactions .

Industrial Scale-Up

Continuous-flow synthesis and biocatalytic routes could enhance enantiomeric excess (ee) and yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume